4,6-Dimethyl-2,2-dipropylnonanoic acid
Description
4,6-Dimethyl-2,2-dipropylnonanoic acid is a branched-chain carboxylic acid with a nine-carbon backbone. Its structure features methyl groups at positions 4 and 6, and two propyl groups at position 2 (Figure 1). This substitution pattern creates significant steric hindrance and influences physicochemical properties such as solubility, acidity, and reactivity. For instance, deuterated nonanoic acids (e.g., Nonanoic acid-2,2-d₂) highlight isotopic labeling applications , and phenolic branching agents (e.g., 4,6-dimethyl-2,4,6-tri-(4-hydroxyphenyl)-heptane) demonstrate the role of methyl substituents in polymer chemistry .
Properties
CAS No. |
62179-73-1 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
4,6-dimethyl-2,2-dipropylnonanoic acid |
InChI |
InChI=1S/C17H34O2/c1-6-9-14(4)12-15(5)13-17(10-7-2,11-8-3)16(18)19/h14-15H,6-13H2,1-5H3,(H,18,19) |
InChI Key |
IVQFVDVPHIIWOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(CCC)(CCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2,2-dipropylnonanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, such as a nonanoic acid derivative, with propyl and methyl groups under controlled conditions. The reaction may involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of 4,6-Dimethyl-2,2-dipropylnonanoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2,2-dipropylnonanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols or alkanes.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
4,6-Dimethyl-2,2-dipropylnonanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2,2-dipropylnonanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the hydrophobic alkyl chains may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Table 2: Key Property Differences
| Property | 4,6-Dimethyl-2,2-dipropylnonanoic acid | 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid | 4,6-Dimethyl-2,4,6-triphenyl-heptane |
|---|---|---|---|
| Solubility in Water | Low | Moderate (due to polar groups) | Very low (aromatic substituents) |
| Acidity (pKa) | ~5.0 (estimated) | ~3.5 (pyrimidine effect) | Non-acidic |
| Thermal Stability | Moderate | High (conjugated system) | Very high (polymer branching) |
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